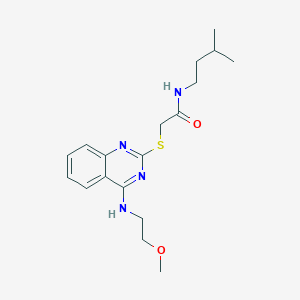
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Thioacetamide Group: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated acetamide.
Attachment of the N-isopentyl Group: The N-isopentyl group is attached through an alkylation reaction, using an appropriate alkylating agent like isopentyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinazoline ring or the thioacetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinazoline derivatives.
科学研究应用
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
作用机制
The mechanism of action of N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may include kinases and other regulatory proteins involved in cell growth and survival.
相似化合物的比较
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent, targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other related kinases.
Uniqueness
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide is unique due to its specific structural modifications, such as the N-isopentyl and 2-methoxyethyl groups. These modifications can enhance its biological activity, selectivity, and pharmacokinetic properties compared to other quinazoline derivatives .
属性
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)8-9-19-16(23)12-25-18-21-15-7-5-4-6-14(15)17(22-18)20-10-11-24-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAWFYSPJFGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
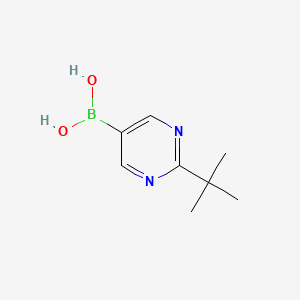
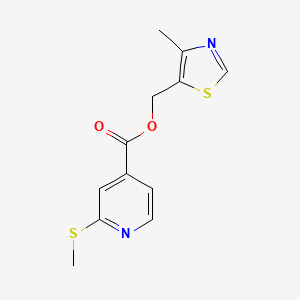
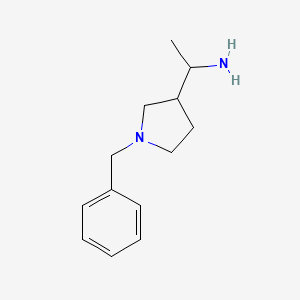
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
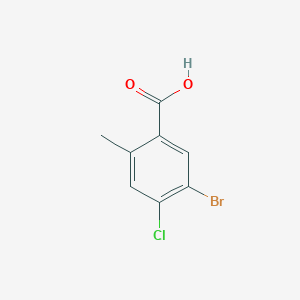
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
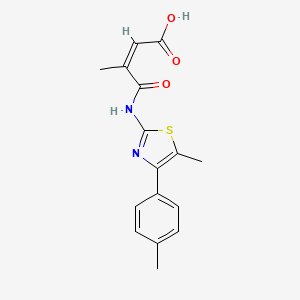
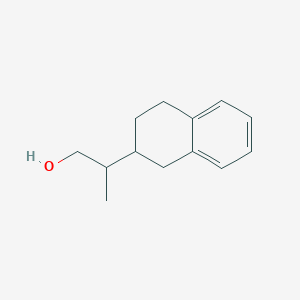
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
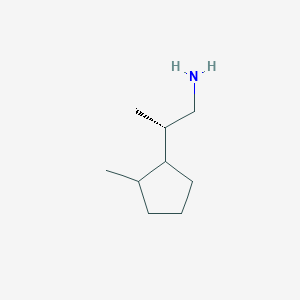
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
